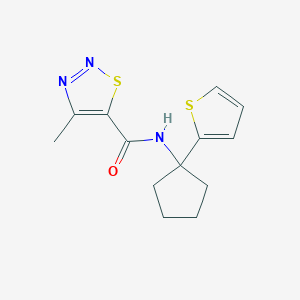
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a benzyl group, a bromo-substituted dimethoxyphenyl ring, and a cyanopropenamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4,6-dimethoxyphenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position.
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 3-position.
Knoevenagel Condensation: The formylated compound undergoes a Knoevenagel condensation with malononitrile in the presence of a base to form the cyanopropenamide moiety.
Benzylation: Finally, the compound is benzylated using benzyl chloride and a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of specific genes involved in cellular processes.
相似化合物的比较
Similar Compounds
- N-benzyl-3-(2-chloro-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
- N-benzyl-3-(2-fluoro-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
- N-benzyl-3-(2-iodo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide
Uniqueness
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo substituent can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets.
属性
IUPAC Name |
N-benzyl-3-(2-bromo-4,6-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c1-24-15-9-17(20)16(18(10-15)25-2)8-14(11-21)19(23)22-12-13-6-4-3-5-7-13/h3-10H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYYHMGYYIFVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2555113.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2555115.png)
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline](/img/structure/B2555116.png)

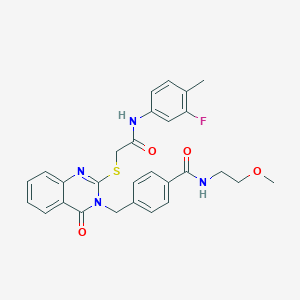
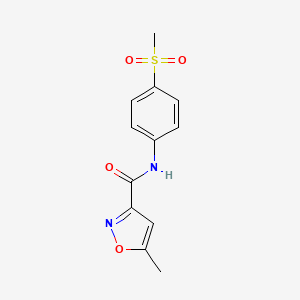
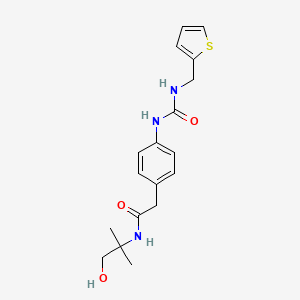
![3-Chloro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2555121.png)
![1-(2-Methoxyphenyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea](/img/structure/B2555123.png)
![3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile](/img/structure/B2555126.png)
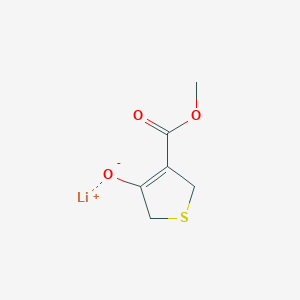
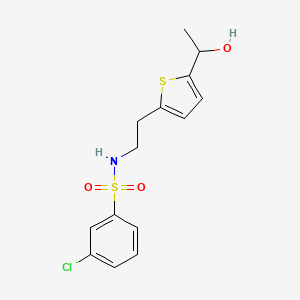
![3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2555133.png)
